4-(Bromomethyl)-2,2-dimethyloxetane
Overview
Description
4-(Bromomethyl)-2,2-dimethyloxetane is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers This compound is characterized by the presence of a bromomethyl group attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,2-dimethyloxetane typically involves the bromination of 2,2-dimethyloxetane. One common method is the reaction of 2,2-dimethyloxetane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,2-dimethyloxetane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nucleophile bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The bromomethyl group can be oxidized to form corresponding alcohols or reduced to form methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Alcohols are formed.
Reduction: Methyl derivatives are obtained.
Scientific Research Applications
4-(Bromomethyl)-2,2-dimethyloxetane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of functionalized polymers with specific properties.
Material Science: It is employed in the development of advanced materials with unique mechanical and chemical properties.
Biological Studies: The compound is investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,2-dimethyloxetane primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of new bonds and subsequent chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2,2-dimethyloxetane
- 4-(Iodomethyl)-2,2-dimethyloxetane
- 2,2-Dimethyloxetane
Uniqueness
4-(Bromomethyl)-2,2-dimethyloxetane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom provides a balance between reactivity and stability, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
4-(bromomethyl)-2,2-dimethyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(2)3-5(4-7)8-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTYHEKKBRVRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(O1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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